molecular formula C13H20N2O4S2 B5432505 N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methanesulfonamide

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methanesulfonamide

Cat. No.: B5432505
M. Wt: 332.4 g/mol
InChI Key: KLBOUCLSMUNRPQ-UHFFFAOYSA-N
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Description

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methanesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Properties

IUPAC Name

N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S2/c1-11-4-3-9-15(10-11)21(18,19)13-7-5-12(6-8-13)14-20(2,16)17/h5-8,11,14H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBOUCLSMUNRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methanesulfonamide typically involves the reaction of 4-[(3-methylpiperidin-1-yl)sulfonyl]aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new sulfonamide derivatives .

Scientific Research Applications

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide
  • 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline
  • N-Phenyl-bis(trifluoromethanesulfonimide)

Uniqueness

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methanesulfonamide is unique due to its specific structural features, such as the presence of both a piperidine ring and a sulfonamide group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

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